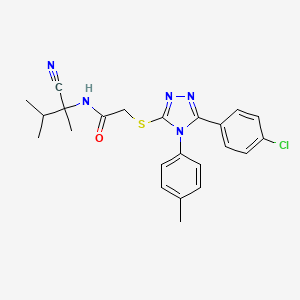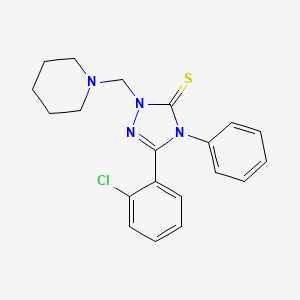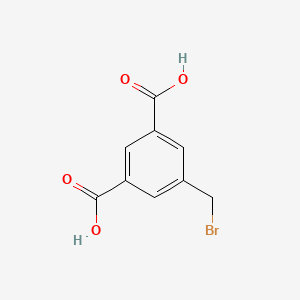![molecular formula C18H16N2O2 B13365496 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring substituted with a pyrrolidinylcarbonyl group
準備方法
The synthesis of 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Pyrrolidinylcarbonyl Group: This step involves the acylation of the benzoxazole ring with a pyrrolidinylcarbonyl chloride under basic conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.
科学的研究の応用
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylcarbonyl group can enhance binding affinity and specificity, while the benzoxazole ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.
類似化合物との比較
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole can be compared with other similar compounds, such as:
2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione: This compound shares the pyrrolidinylcarbonyl group but has a different core structure, leading to distinct chemical and biological properties.
N-[4-(1-Pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide: Another similar compound with a thiophene ring instead of a benzoxazole ring, which can result in different reactivity and applications.
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
[4-(1,3-benzoxazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H16N2O2/c21-18(20-11-3-4-12-20)14-9-7-13(8-10-14)17-19-15-5-1-2-6-16(15)22-17/h1-2,5-10H,3-4,11-12H2 |
InChIキー |
MCZBKOVRJQWOGV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13365424.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365432.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)

![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)

![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)
